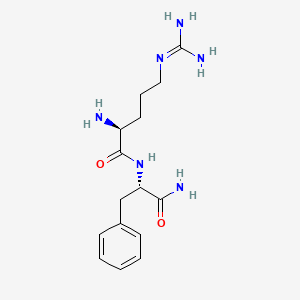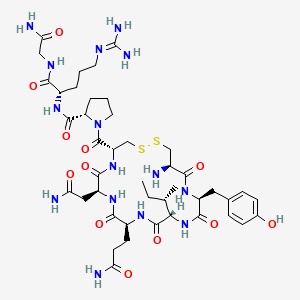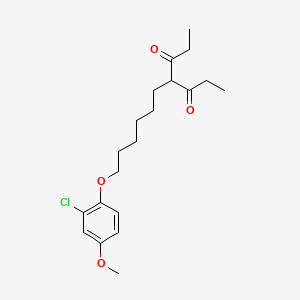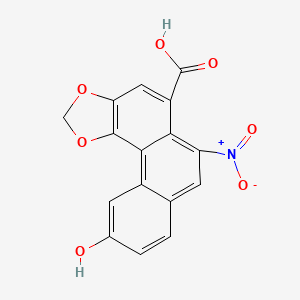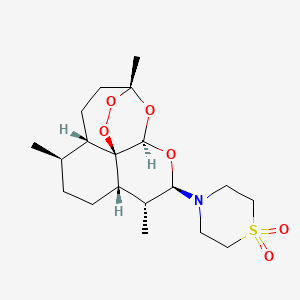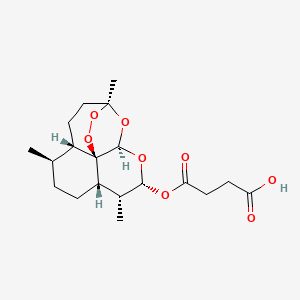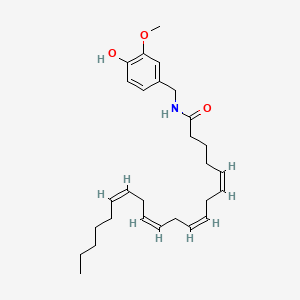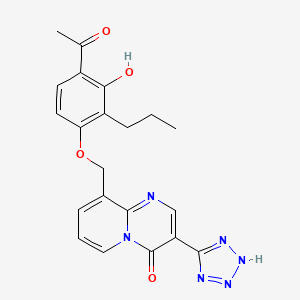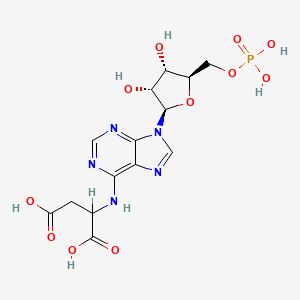
Avobenzone
Vue d'ensemble
Description
L'avobenzone, également connu sous son nom chimique de butyl méthoxydibenzoylméthane, est une molécule organique largement utilisée dans les produits de protection solaire pour absorber l'ensemble du spectre des rayons UVA . Il a été synthétisé pour la première fois dans les années 1970 et est depuis devenu un ingrédient crucial dans de nombreux écrans solaires commerciaux en raison de sa capacité à fournir une protection à large spectre contre les radiations UVA .
Mécanisme D'action
Target of Action
Avobenzone, also known as Butyl Methoxydibenzoylmethane, is an organic molecule used in sunscreen products to absorb the full spectrum of UVA rays . Its primary target is ultraviolet (UV) radiation, specifically UVA I, UVA II, and UVB wavelengths . By absorbing these rays, this compound helps to protect the skin from the harmful effects of sun exposure .
Mode of Action
This compound works by absorbing UV radiation and converting it into a less damaging form of energy (heat). It blocks UVA I, UVA II, and UVB wavelengths, thereby limiting the impact of UV rays on the skin . This UV absorption capability is due to its chemical structure, which allows it to absorb light over a wider range of wavelengths .
Biochemical Pathways
A study found that this compound can influence gene expression related to lipid metabolism in normal human epidermal keratinocytes . .
Pharmacokinetics
A clinical trial has shown that this compound can be systemically absorbed when applied to the skin . The impact of this absorption on bioavailability and potential health effects requires further investigation.
Result of Action
The primary result of this compound’s action is the protection of the skin from the harmful effects of UV radiation. By absorbing UVA and UVB rays, this compound helps to prevent sunburn, premature skin aging, and skin cancer . .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, this compound is sensitive to light, and its stability and duration of action can be increased by adding photostabilizers to the sunscreen product . Additionally, a study found that chlorinated water and ultraviolet light can cause this compound to disintegrate into various other organic compounds, which can cause adverse health effects . Therefore, the environment in which this compound is used can significantly impact its action and effectiveness.
Applications De Recherche Scientifique
L'avobenzone est principalement utilisé dans les formulations d'écran solaire pour fournir une protection contre les rayons UVA . Sa capacité à absorber un large spectre de rayons UVA en fait un ingrédient essentiel dans de nombreux écrans solaires commerciaux. De plus, l'this compound est utilisé dans divers produits de soins de la peau, tels que les crèmes hydratantes et les baumes à lèvres, pour fournir une protection supplémentaire contre les rayons UVA .
En recherche scientifique, l'this compound est étudié pour sa photostabilité et ses propriétés photochimiques . Les chercheurs explorent diverses stratégies pour améliorer sa stabilité, notamment l'encapsulation, l'utilisation d'antioxydants et l'incorporation de photostabilisateurs . Ces études visent à améliorer l'efficacité et la sécurité de l'this compound dans les formulations d'écran solaire.
Mécanisme d'action
L'this compound fonctionne en absorbant les rayons ultraviolets A (UVA) et en les convertissant en énergie moins nocive, comme la chaleur . Il bloque les longueurs d'onde UVA I, UVA II et UVB, limitant ainsi l'impact des rayons UV sur la peau . Le composé existe à l'état fondamental sous forme d'un mélange de formes énol et céto, la forme énol étant stabilisée par liaison hydrogène intramoléculaire . Cette stabilisation permet à l'this compound d'absorber la lumière ultraviolette sur une plage de longueurs d'onde plus large que de nombreux autres agents de protection solaire .
Analyse Biochimique
Biochemical Properties
Avobenzone has the ability to absorb ultraviolet light over a wider range of wavelengths . It interacts with UV rays, absorbing them and preventing them from penetrating the skin and causing cellular damage .
Cellular Effects
This compound’s primary role at the cellular level is to prevent damage caused by UV rays. By absorbing these rays, this compound reduces the impact of UV rays on skin cells, thereby limiting potential damage and the risk of conditions such as skin cancer .
Molecular Mechanism
This compound works by absorbing UV radiation and converting it into a less damaging form of energy (heat). This is achieved through its molecular structure, which allows it to absorb high-energy UV rays and release them as lower-energy rays .
Temporal Effects in Laboratory Settings
This compound is sensitive to light, and to increase its stability and duration of action, photostabilizers are added in the sunscreen product . Over time, this compound can degrade when exposed to sunlight, which can reduce its effectiveness. Therefore, it is often formulated with other ingredients to improve its stability .
Subcellular Localization
As a topical agent, this compound is not intended to enter cells and therefore does not have a specific subcellular localization. It functions at the surface of the skin, providing a protective barrier against harmful UV radiation .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La préparation de l'avobenzone implique généralement la réaction de condensation de Claisen entre le benzoate de p-tert-butyle et la p-méthoxyacétophénone . Cette réaction est réalisée en présence d'un catalyseur alcalin, tel que l'éthylate de sodium, dans un solvant non polaire comme le toluène ou le xylène . Le mélange réactionnel est chauffé à reflux, et le produit est purifié par recristallisation.
Méthodes de production industrielle
Dans les milieux industriels, la préparation de l'this compound peut être optimisée en utilisant un catalyseur acide solide à base de zéolite ZSM-5 modifiée . Cette méthode élimine le besoin de solvants et réduit la production de sous-produits volatils. Le processus implique l'estérification de la p-méthoxyacétophénone avec le benzoate de p-tert-butyle et de méthyle, suivie d'une condensation pour obtenir l'this compound .
Analyse Des Réactions Chimiques
Types de réactions
L'avobenzone subit diverses réactions photochimiques, notamment la photoisomérisation et la photodégradation . Lorsqu'il est exposé à la lumière ultraviolette, l'this compound peut se dégrader en plusieurs composés organiques, tels que les acides aromatiques, les aldéhydes, les phénols et les acétophénones .
Réactifs et conditions courants
La photostabilité de l'this compound peut être améliorée en utilisant des photostabilisateurs et des antioxydants dans les formulations d'écran solaire . Les réactifs couramment utilisés dans ces réactions comprennent le cyclohexane et l'éthanol comme solvants, et les réactions sont généralement effectuées sous exposition à la lumière ultraviolette .
Principaux produits formés
Les principaux produits formés lors de la photodégradation de l'this compound comprennent les acides aromatiques, les aldéhydes, les phénols et les acétophénones . Ces composés peuvent avoir des effets négatifs sur la santé, c'est pourquoi des agents stabilisants sont souvent ajoutés aux formulations d'écran solaire pour prévenir la dégradation .
Comparaison Avec Des Composés Similaires
Composés similaires
Oxybenzone: Un autre agent de protection solaire chimique qui absorbe à la fois les rayons UVA et UVB.
Octocrylène: Souvent utilisé en combinaison avec l'avobenzone pour améliorer sa photostabilité.
Dioxyde de titane et oxyde de zinc: Agents de protection solaire minéraux qui offrent une protection à large spectre en réfléchissant et en diffusant les radiations UV.
Singularité de l'this compound
L'this compound est unique en sa capacité à absorber un large spectre de rayons UVA, ce qui en fait un ingrédient crucial dans les écrans solaires à large spectre . Contrairement aux écrans solaires minéraux, l'this compound est soluble dans l'huile et peut être facilement incorporé dans diverses formulations cosmétiques sans laisser de résidu blanc . sa photostabilité reste un défi, et la recherche en cours vise à améliorer sa stabilité et son efficacité .
Propriétés
IUPAC Name |
1-(4-tert-butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3/c1-20(2,3)16-9-5-14(6-10-16)18(21)13-19(22)15-7-11-17(23-4)12-8-15/h5-12H,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNEFYCZVKIDDMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044829 | |
| Record name | 1-(4-tert-Butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Other Solid, Solid; [Merck Index] Yellow to light tan crystalline powder; [MSDSonline] | |
| Record name | 1,3-Propanedione, 1-[4-(1,1-dimethylethyl)phenyl]-3-(4-methoxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Avobenzone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3778 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Solubility at 20 °C: glycerin, 0.1% w/w; ethanol and isopropanol, 2% w/w, Water-insoluble, soluble in isopropanol, decyl oleate, capric/caprylic triglyceride, castor oil. | |
| Record name | AVOBENZONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7423 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000014 [mmHg] | |
| Record name | Avobenzone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3778 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
It blocks UVA I, UVA II, and UVB wavelengths, thereby limiting the impact of UV rays on skin. Diminish the penetration of ultraviolet (UV) light through the epidermis by absorbing UV radiation within a specific wavelength range. The amount and wavelength of UV radiation absorbed are affected by the molecular structure of the sunscreen agent., Diminish the penetration of ultraviolet (UV) light through the epidermis by absorbing UV radiation within a specific wavelength range. The amount and wavelength of UV radiation absorbed are affected by the molecular structure of the sunscreen agent. /Sunscreen agents, topical/ | |
| Record name | Avobenzone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09495 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AVOBENZONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7423 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from methanol, Off-white to yellowish, crystalline powder | |
CAS No. |
70356-09-1 | |
| Record name | Avobenzone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70356-09-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Avobenzone [USAN:USP:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070356091 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Avobenzone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09495 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Avobenzone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758680 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Propanedione, 1-[4-(1,1-dimethylethyl)phenyl]-3-(4-methoxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-(4-tert-Butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-(1,1-dimethylethyl)phenyl]-3-(4-methoxyphenyl)propane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.779 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AVOBENZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G63QQF2NOX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | AVOBENZONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7423 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
83.5 °C | |
| Record name | AVOBENZONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7423 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does avobenzone interact with UVA radiation?
A1: this compound absorbs UVA radiation primarily through its enol tautomer, which exists due to intramolecular hydrogen bonding. [, , ] Upon absorption, this compound undergoes excited state transitions. This energy is then dissipated through various pathways, including radiative decay (fluorescence) and non-radiative decay (heat).
Q2: Why is this compound considered photo-unstable?
A2: While this compound effectively absorbs UVA, it is prone to photodegradation and photoisomerization upon prolonged exposure. [, , , , , ] This leads to a decrease in its UV filtering capacity over time, making it crucial to address its stability in formulations.
Q3: What factors influence this compound's photostability?
A3: Numerous factors impact this compound's photostability, including:
- Solvent Polarity and Proticity: this compound demonstrates solvent-dependent photostability. Studies indicate photodegradation in non-polar solvents like cyclohexane, photoisomerization in polar aprotic solvents like dimethylsulfoxide, and relative photostability in polar protic solvents like methanol. [, ]
- Presence of Oxygen: Photoisomerization of this compound is oxygen-dependent, while photodegradation can occur with or without oxygen. []
- Concentration: Studies suggest a concentration dependence on the long-term photoprotective efficacy of this compound. []
Q4: What is the molecular formula and weight of this compound?
A4: this compound's molecular formula is C18H22O3, and its molecular weight is 294.38 g/mol. [, ]
Q5: How is this compound structurally characterized?
A5: Various analytical techniques are employed for this compound characterization, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR provide structural information about this compound, including its keto-enol tautomerism. [, ]
- Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique helps analyze this compound's absorption spectrum and quantify its concentration in formulations. [, , , , , , ]
- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV-Vis or mass spectrometry detectors, separates and quantifies this compound in mixtures, aiding in photostability and degradation studies. [, , , , , ]
Q6: How can this compound's stability be improved in sunscreen formulations?
A6: Several strategies are employed to enhance this compound's photostability:
- Encapsulation: Encapsulating this compound in carriers like solid lipid nanoparticles, nanoemulsions, or cyclodextrins can physically shield it from degradation and modulate its release. [, , , ]
- Photostabilizers: Adding photostabilizers like octocrylene, diethylhexyl 2,6-naphthalate (DEHN), or other UV filters can quench the excited state energy of this compound, minimizing its degradation. [, , , ]
- Antioxidants: Incorporating antioxidants like vitamin E, glutathione, or rosmarinic acid can scavenge reactive oxygen species generated during this compound's photodegradation. [, , , ]
- Formulation Optimization: Adjusting formulation parameters like pH, solvent polarity, and the presence of other excipients can impact this compound's stability. [, ]
Q7: What are some novel approaches to this compound photostabilization?
A7: Recent research explores innovative methods for enhancing this compound's stability, such as:
- Designing new photostabilizers with built-in antioxidant functionality. []
- Utilizing a two-step approach that combines direct triplet energy quenching with ROS quenching. []
- Developing composite sunscreens with covalently linked this compound and octocrylene motifs. []
Q8: What research is being conducted on this compound's safety?
A8: Current research focuses on:
- Evaluating this compound's potential phototoxicity using in vitro cell-based assays, such as the 3T3 neutral red uptake phototoxic assay. []
- Investigating the impact of different formulation strategies and photostabilizers on this compound's safety profile. []
- Assessing this compound's skin penetration and potential for systemic absorption. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


